molecular formula C17H13NO4 B2775238 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1429903-98-9

2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B2775238
CAS RN: 1429903-98-9
M. Wt: 295.294
InChI Key: PVCCAPAUXJDMID-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy (OCH3) substituent), a dihydroisoquinoline group (a type of nitrogen-containing cyclic compound), and a carboxylic acid group (COOH). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The methoxy group may be involved in ether cleavage or substitution reactions. The isoquinoline could participate in electrophilic aromatic substitution reactions. The carboxylic acid could be involved in acid-base reactions or could form esters or amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a carboxylic acid group could result in acidic properties. The compound is likely to be solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a key area of application for compounds related to 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. These processes are crucial for the degradation of recalcitrant compounds in water treatment. AOPs lead to the generation of various by-products, and understanding the biotoxicity and degradation pathways of these products is vital for environmental safety. The study by Qutob et al. (2022) provides comprehensive insights into the AOPs used to treat acetaminophen from aqueous mediums, highlighting the importance of identifying the most reactive sites on molecules for predicting biotoxicity and environmental impact (Qutob et al., 2022).

Anti-Cancer and Anti-Inflammatory Agents

Compounds derived from this compound, such as 4′-Geranyloxyferulic acid (GOFA), have shown promising potential as anti-inflammatory and anti-tumor agents. Epifano et al. (2015) provide an overview of the biological effects of GOFA, indicating its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo. This research suggests a significant potential for derivatives of this compound in pharmacological applications, particularly in cancer prevention and treatment (Epifano et al., 2015).

Novel Carboxylic Acid Bioisosteres

The search for novel carboxylic acid bioisosteres is a critical area of research in medicinal chemistry, aimed at overcoming the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability. Horgan and O’Sullivan (2021) summarize recent applications of novel carboxylic acid bioisosteres, highlighting their role in enhancing bioactivity, selectivity, or physiochemical properties of drugs. This research underscores the continuous innovation in drug design and the potential of carboxylic acid derivatives in developing improved pharmacological profiles (Horgan & O’Sullivan, 2021).

Environmental and Pharmacological Implications

The review by de Koning on the antioxidant ethoxyquin and its analogues illustrates the importance of understanding the antioxidant efficacy and potential environmental impacts of compounds related to this compound. The study discusses the role of these compounds in protecting polyunsaturated fatty acids in fish meal and their potential as strong antioxidants. Such insights are crucial for the application of these compounds in food preservation and environmental protection (de Koning, 2002).

Mechanism of Action

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-14(15)18-10-13(17(20)21)11-6-2-3-7-12(11)16(18)19/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCAPAUXJDMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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